Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: 2-Fluoro-Pyridin-3-yl vs. Des-Pyridinyl Analog
The target compound (C₁₅H₁₄FN₃O₃S, MW 335.4) exhibits a TPSA of 79 Ų and an XLogP3 of 1, placing it within the favorable CNS drug-like property space defined by TPSA < 90 Ų and LogP 1–4 [1]. In contrast, the des-pyridinyl analog 4-(2-fluorobenzenesulfonyl)piperazin-2-one (CAS 1090525-98-6, C₁₀H₁₁FN₂O₃S, MW 258.27) has a substantially lower TPSA of 66.48 Ų and a LogP of -0.05 . While the des-pyridinyl analog's lower TPSA favors passive permeability, its near-zero LogP reduces lipophilicity-driven membrane partitioning. The target compound's balanced TPSA–LogP profile is more consistent with known CNS-active small molecules, whereas the des-pyridinyl analog lacks the pyridine moiety required for key hydrogen-bonding or π-stacking interactions with many CNS targets.
| Evidence Dimension | TPSA and calculated LogP |
|---|---|
| Target Compound Data | TPSA = 79 Ų; XLogP3 = 1 [1] |
| Comparator Or Baseline | 4-(2-Fluorobenzenesulfonyl)piperazin-2-one (CAS 1090525-98-6): TPSA = 66.48 Ų; LogP = -0.05 |
| Quantified Difference | TPSA difference: +12.52 Ų (19% higher); ΔLogP: +1.05 units |
| Conditions | Computed properties (standard algorithms); data sourced from chemical supplier technical datasheets |
Why This Matters
For CNS-targeted screening libraries, the TPSA range of 60–90 Ų and LogP of 1–3 are empirically associated with higher probability of blood-brain barrier penetration; the target compound falls within this window while offering a pyridine hydrogen-bond acceptor that the des-pyridinyl comparator entirely lacks.
- [1] Kuujia.com. 4-(2-Fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one (CAS 2097903-42-7) Product Page – Computed Properties section. Accessed April 2026. View Source
